molecular formula C8H5N3 B13011994 Pyrrolo[1,2-b]pyridazine-6-carbonitrile

Pyrrolo[1,2-b]pyridazine-6-carbonitrile

Cat. No.: B13011994
M. Wt: 143.15 g/mol
InChI Key: AUFNNVGVKWEOLE-UHFFFAOYSA-N
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Description

Pyrrolo[1,2-b]pyridazine-6-carbonitrile is a heterocyclic compound that features a fused pyrrole and pyridazine ring system with a nitrile group at the 6-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pyrrolo[1,2-b]pyridazine-6-carbonitrile can be synthesized through various methods. One common approach involves the 3 + 2 cycloaddition reaction between mesoionic oxazolo-pyridazinones and methyl or ethyl propiolate . The mesoionic compounds are generated in situ by the action of acetic anhydride on 3(2H)pyridazinone acids, which are obtained from corresponding esters by alkaline hydrolysis followed by acidification .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic compound synthesis, such as batch processing and continuous flow techniques, can be applied. These methods ensure scalability and reproducibility for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Pyrrolo[1,2-b]pyridazine-6-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrrolo[1,2-b]pyridazine derivatives, which can exhibit different biological activities.

Scientific Research Applications

Mechanism of Action

The exact mechanism of action of Pyrrolo[1,2-b]pyridazine-6-carbonitrile is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrrolo[1,2-b]pyridazine-6-carbonitrile is unique due to its specific ring structure and the presence of a nitrile group, which can influence its reactivity and biological activity. This compound’s versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable target for further research.

Properties

IUPAC Name

pyrrolo[1,2-b]pyridazine-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3/c9-5-7-4-8-2-1-3-10-11(8)6-7/h1-4,6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUFNNVGVKWEOLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN2N=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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